1,3,5-Trichlorobenzene-d3
CAS No.: 1198-60-3
Cat. No.: VC20929624
Molecular Formula: C6H3Cl3
Molecular Weight: 184.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1198-60-3 |
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Molecular Formula | C6H3Cl3 |
Molecular Weight | 184.5 g/mol |
IUPAC Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene |
Standard InChI | InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Standard InChI Key | XKEFYDZQGKAQCN-CBYSEHNBSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl |
SMILES | C1=C(C=C(C=C1Cl)Cl)Cl |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)Cl |
Chemical Identity and Properties
1,3,5-Trichlorobenzene-d3 is characterized by its specific chemical structure and properties that distinguish it from its non-deuterated counterpart. The compound features a benzene ring with three chlorine atoms at positions 1, 3, and 5, while the remaining positions (2, 4, and 6) contain deuterium atoms instead of hydrogen.
Chemical Identifiers and Physical Properties
The following table summarizes the key chemical identifiers and properties of 1,3,5-Trichlorobenzene-d3:
Synthesis Methods
Synthesis of the Parent Compound
The non-deuterated parent compound, 1,3,5-trichlorobenzene, can be synthesized through several established methods that could potentially be adapted for the deuterated analog:
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Chlorination of monochlorobenzene or dichlorobenzene followed by isomer separation
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Isomerization of 1,2,4-trichlorobenzene in the presence of aluminum chloride and water at refluxing temperatures of 205° to 212°C
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Vapor phase chlorination of bromine-containing trihalobenzenes at temperatures between 280° and 500°C
The synthesis of 1,3,5-trichlorobenzene through chlorination of bromine-containing trihalobenzenes can achieve yields of higher than 90% with a purity exceeding 98% . Similar methodologies, with modifications to incorporate deuterium rather than hydrogen, would likely be applicable to the synthesis of 1,3,5-Trichlorobenzene-d3.
Applications in Scientific Research
Analytical Chemistry Applications
1,3,5-Trichlorobenzene-d3 serves important functions in analytical chemistry, particularly in techniques where isotopic labeling provides advantages:
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Mass Spectrometry: The compound can serve as an internal standard for quantitative analysis due to its deuterium labeling, which creates a mass shift distinguishable from the non-deuterated analog while maintaining similar chemical behavior
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling alters the spectroscopic profile, allowing for specialized applications in structural analysis
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Isotope Dilution Techniques: Enables precise quantification in environmental and biological samples
Environmental Research
Deuterated compounds like 1,3,5-Trichlorobenzene-d3 are valuable tools in environmental research:
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Fate and Transport Studies: The deuterium labeling allows researchers to track the movement and transformation of chlorinated benzenes in environmental systems
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Method Development and Validation: Used as reference standards in the development and validation of analytical methods for environmental monitoring
Comparison with Related Compounds
1,3,5-Trichlorobenzene-d3 belongs to a family of chlorinated and deuterated benzene derivatives. The following table compares it with related compounds:
Compound | Structural Differences | Key Distinguishing Features |
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1,3,5-Trichlorobenzene | Contains hydrogen instead of deuterium | Parent compound; similar chemical properties but without isotopic labeling |
1,2,4-Trichlorobenzene-d3 | Different positioning of chlorine atoms | Asymmetrical structure with distinct spectroscopic profile |
1,3-Dichlorobenzene-d4 | Contains two chlorine atoms instead of three | Lower chlorine content resulting in different physical properties |
Chlorobenzene-d5 | Contains only one chlorine atom | Simpler structure with different chemical reactivity |
The symmetric arrangement of chlorine atoms in 1,3,5-Trichlorobenzene-d3 (at positions 1, 3, and 5) distinguishes it from other trichlorobenzene isomers and contributes to its specific properties. |
Research Significance and Future Perspectives
Current Research Applications
Current applications of 1,3,5-Trichlorobenzene-d3 in scientific research likely include:
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Serving as internal standards in analytical methods for environmental monitoring
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Supporting studies on the environmental fate and transformation of chlorinated aromatics
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Facilitating method development for the detection and quantification of similar compounds
Future Research Directions
Potential future research directions involving 1,3,5-Trichlorobenzene-d3 may include:
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Development of more sensitive analytical techniques leveraging isotope labeling
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Advanced studies on the environmental behavior and toxicology of chlorinated benzenes
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Exploration of new applications in materials science and pharmaceutical research
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